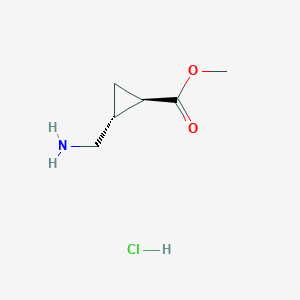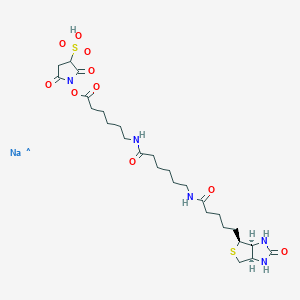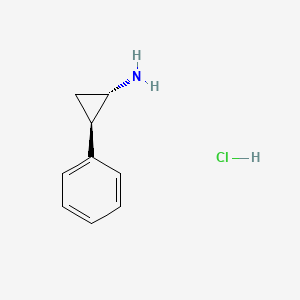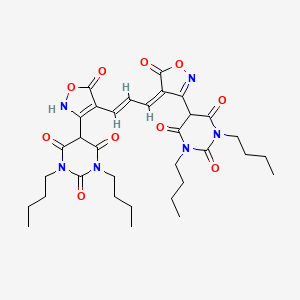
trans-2-(Aminomethyl)cyclopropanecarboxylic acid methyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-(Aminomethyl)cyclopropanecarboxylic acid methyl ester hydrochloride is a compound of interest in organic chemistry, particularly in the study of cyclopropane-containing molecules. Its structural complexity and chemical behavior offer significant insights into stereochemical and reactivity patterns of similar compounds.
Synthesis Analysis
- The synthesis of related cyclopropane derivatives often involves reactions like ring opening or esterification. For example, Boztaş et al. (2019) described the synthesis of bromophenol derivatives with a cyclopropyl moiety through ring opening and esterification reactions, demonstrating the methodologies applicable to similar compounds (Boztaş et al., 2019).
Molecular Structure Analysis
- Understanding the molecular structure of cyclopropane derivatives is crucial for predicting their reactivity and interactions. Artamonov et al. (2010) developed an efficient synthesis method for trans-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, where an X-ray study confirmed the trans-stereochemistry around the cyclopropane ring, highlighting the importance of stereochemistry in such compounds (Artamonov et al., 2010).
Chemical Reactions and Properties
- Cyclopropane-containing compounds can undergo various reactions, including ring-opening and stereochemical transformations. Kovalenko and Kulinkovich (2011) discussed the resolution of a similar cyclopropanecarboxylic acid and its transformation into different esters, showcasing the reactivity patterns of these molecules (Kovalenko & Kulinkovich, 2011).
Physical Properties Analysis
- The physical properties of cyclopropane derivatives are influenced by their molecular structure. Research such as that conducted by Dziwiński et al. (2017) on cyclohexane dicarboxylic acid esters offers insights into the physical characteristics of similar cyclopropane compounds, emphasizing their importance in applications like plasticizers (Dziwiński et al., 2017).
Chemical Properties Analysis
- The chemical properties of cyclopropane derivatives like trans-2-(Aminomethyl)cyclopropanecarboxylic acid methyl ester hydrochloride can be complex. Studies such as those by Hugentobler and Rebolledo (2014) on the bacterial hydrolysis of amido esters derived from trans-cyclopropane-1,2-dicarboxylic acid provide valuable insights into the enzymatic interactions and chemical behavior of cyclopropane derivatives (Hugentobler & Rebolledo, 2014).
Propiedades
IUPAC Name |
methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMAQOHBCUYYNU-UYXJWNHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-2-(aminomethyl)cyclopropanecarboxylate hydrochloride | |
CAS RN |
132592-84-8 |
Source


|
| Record name | rac-methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Hexadecyl-2-[3-(1-hexadecyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-YL]-3,3-dimethyl-3H-indolium](/img/structure/B1147972.png)